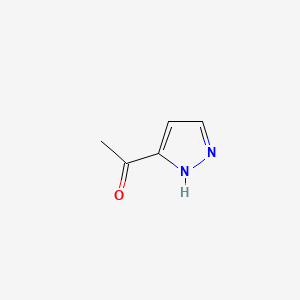
2,10-环氧蒎烷
描述
2,10-Epoxypinane is a clear, colorless liquid with an herbal type odor . It is a useful research chemical and has been used as a fragrance agent .
Synthesis Analysis
The synthesis of 2,10-Epoxypinane can be achieved through the epoxidation of α-pinene . A highly effective catalytic method involves using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst . The procedure involves stirring the substrate, NaHCO3, and acetone at 0°C, with the dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach up to 85.4% .
Molecular Structure Analysis
The molecular formula of 2,10-Epoxypinane is C10H16O . The molecular weight is 152.233 Da . The structure of 2,10-Epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Chemical Reactions Analysis
The primary chemical reaction involving 2,10-Epoxypinane is its formation from the epoxidation of α-pinene . The reaction exhibits good chemical selectivity and produces few byproducts .
Physical And Chemical Properties Analysis
2,10-Epoxypinane is a clear, colorless liquid . It has a density of 1.0±0.1 g/cm3 , a boiling point of 202.1±0.0 °C at 760 mmHg , and a flash point of 54.4±15.3 °C .
科学研究应用
化学反应中的催化剂
2,10-环氧蒎烷可作为各种化学反应的催化剂。 例如,Salen 过渡金属配合物在α-蒎烯的环氧化反应中表现出优异的催化活性 。然而,其可重复使用性是一个主要问题。 通过简单的方法开发了一种非均相微晶纤维素 Salen 配合物,在α-蒎烯的环氧化反应中表现出优异的催化活性 .
香料的合成
环氧化合物,包括 2,10-环氧蒎烷,是重要的合成中间体材料,用于制备香料 。这使得它成为食品工业中的一种重要化合物。
制药应用
2,10-环氧蒎烷也用于制药工业。 环氧化合物用于制备药物 。这突出了其在医疗领域的 اهمیت。
绿色化学
在 Salen 配合物合成中使用纤维素,这种最丰富的可再生生物聚合物,符合绿色化学的要求 。这使得 2,10-环氧蒎烷成为一种环保化合物。
先进材料的合成
2,10-环氧蒎烷用于合成尺寸小、尺寸高、具有多功能特性的先进材料,例如陶瓷、聚合物、复合材料、半导体和超导体 。这些先进材料在各种工业应用中取代了传统材料。
催化剂回收
催化剂在α-蒎烯环氧化反应中的可重复使用性是一个主要问题。 然而,在纤维素 Salen 配合物的合成中使用 2,10-环氧蒎烷表明,该催化剂在使用六次后仍保持优异的催化活性和选择性 .
作用机制
Target of Action
It’s known that 2,10-epoxypinane is a product of the epoxidation of β-pinene .
Mode of Action
The mode of action of 2,10-Epoxypinane involves its interaction with various catalysts during its synthesis. For instance, in the epoxidation of β-pinene to 2,10-Epoxypinane, potassium peroxomonosulfate (Oxone) is used as an oxidant and acetone as a catalyst . The structure of 2,10-Epoxypinane is characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Biochemical Pathways
The biochemical pathway involved in the formation of 2,10-Epoxypinane is the epoxidation of β-pinene. This process involves the use of an oxidant and a catalyst. The procedure consists simply in stirring the substrate, NaHCO3 and acetone, at 0°C, with dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach 85.4% and the system exhibits good chemical selectivity and few byproducts .
Pharmacokinetics
The synthesis process of 2,10-epoxypinane involves factors such as the mole ratio of oxone to β-pinene, reaction temperature, ph, and reaction time, which could potentially impact its bioavailability .
Result of Action
The result of the action of 2,10-Epoxypinane is primarily observed in its synthesis. Under optimum conditions, the yield of 2,10-Epoxypinane can reach up to 90.30% . The system exhibits good chemical selectivity and few byproducts .
Action Environment
The action environment of 2,10-Epoxypinane is influenced by several factors. The yield of 2,10-Epoxypinane is affected by the mole ratio of Oxone to β-pinene, reaction temperature, pH, and reaction time . These factors can influence the efficacy and stability of 2,10-Epoxypinane.
安全和危害
2,10-Epoxypinane may cause eye irritation, chemical conjunctivitis, corneal damage, skin irritation, dermatitis, and cyanosis of the extremities . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is classified as having acute toxicity (Inhalation) Category 3 .
生化分析
Biochemical Properties
The process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
Cellular Effects
For instance, some epoxides can cause irritation and dermatitis, and ingestion of large amounts may cause central nervous system depression
Molecular Mechanism
This process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
属性
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863962 | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-54-0 | |
| Record name | β-Pinene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,10-epoxypinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




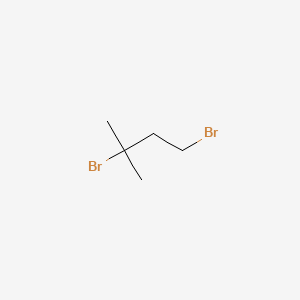



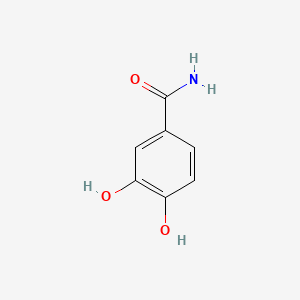
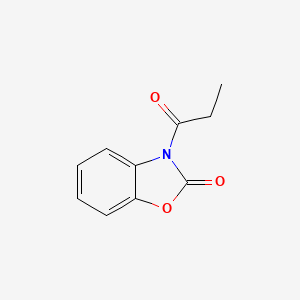
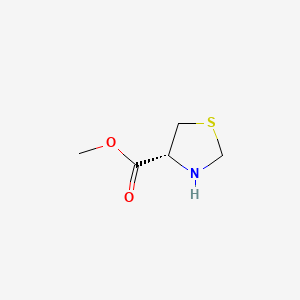
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)

